molecular formula C12H13NO4 B13000114 5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13000114
M. Wt: 235.24 g/mol
InChI Key: DLJMALRRUALETN-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid
  • 5-(2-Methoxyphenyl)-1H-imidazole-2-carboxylic acid

Uniqueness

5-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of both the methoxyphenyl group and the oxopyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-7(10)9-6-8(12(15)16)11(14)13-9/h2-5,8-9H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

DLJMALRRUALETN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(C(=O)N2)C(=O)O

Origin of Product

United States

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